molecular formula C5H9N3O3S B14372384 3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione CAS No. 90103-63-2

3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione

Cat. No.: B14372384
CAS No.: 90103-63-2
M. Wt: 191.21 g/mol
InChI Key: GRKAHHLMHHQOQY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylamino group and a methoxy group attached to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione can be achieved through various synthetic routes. One common method involves the reaction of dimethylamine with appropriate precursors under controlled conditions. For instance, the reaction of dimethylamine with a suitable thiadiazole precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90103-63-2

Molecular Formula

C5H9N3O3S

Molecular Weight

191.21 g/mol

IUPAC Name

4-methoxy-N,N-dimethyl-1,1-dioxo-1,2,5-thiadiazol-3-amine

InChI

InChI=1S/C5H9N3O3S/c1-8(2)4-5(11-3)7-12(9,10)6-4/h1-3H3

InChI Key

GRKAHHLMHHQOQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NS(=O)(=O)N=C1OC

Origin of Product

United States

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